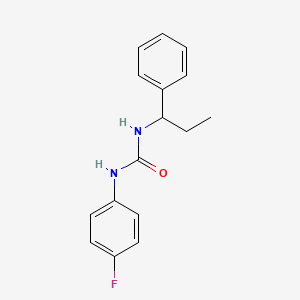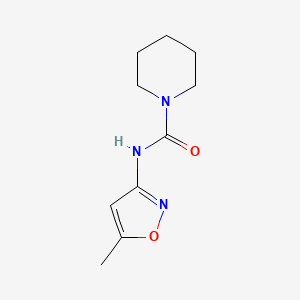![molecular formula C13H14FN3O3 B5361762 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5361762.png)
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as FH1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. FH1 is a small molecule that has been shown to selectively inhibit the activity of a specific enzyme, known as pyruvate kinase M2 (PKM2). PKM2 is an enzyme that plays a crucial role in the metabolic pathways of cancer cells, making it an attractive target for cancer therapy.
Mechanism of Action
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide works by binding to a specific site on the PKM2 enzyme, which inhibits its activity. This inhibition of PKM2 leads to a decrease in the production of energy and building blocks required for cancer cell growth and proliferation. This compound has been shown to selectively inhibit PKM2 and not affect the activity of other pyruvate kinase isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the metabolism of cancer cells. By inhibiting the activity of PKM2, this compound leads to a decrease in the production of ATP, which is the main source of energy for cancer cells. This decrease in ATP production leads to a decrease in the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has several advantages as a tool for cancer research. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme, PKM2. Additionally, this compound has been shown to selectively inhibit PKM2, which reduces the potential for off-target effects. However, this compound has some limitations as well. It has a short half-life, which limits its effectiveness in vivo. Additionally, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One area of focus is the development of more stable analogs of this compound that can be used in vivo. Additionally, researchers are exploring the potential of combining this compound with other cancer therapies to enhance its effectiveness. Finally, there is interest in exploring the potential of this compound as a diagnostic tool for cancer, as PKM2 is overexpressed in many types of cancer cells.
Synthesis Methods
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of this compound involves the reaction of 3-fluorobenzoic acid with 2-hydroxyethylamine to form an amide intermediate. This intermediate is then further reacted with 3-chloromethyl-1H-pyrazole to yield the final product, this compound.
Scientific Research Applications
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer research. One of the key areas of research has been its ability to selectively inhibit the activity of PKM2 in cancer cells. PKM2 is overexpressed in many types of cancer cells and plays a crucial role in their metabolism. By inhibiting the activity of PKM2, this compound has been shown to reduce the growth and proliferation of cancer cells.
properties
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-9-2-1-3-11(6-9)20-8-10-7-12(17-16-10)13(19)15-4-5-18/h1-3,6-7,18H,4-5,8H2,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNGESCJBQTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC(=NN2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-phenoxyacetyl)amino]phenyl acetate](/img/structure/B5361681.png)
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)
![7-(3-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361691.png)

![2-(4-methylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5361710.png)
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5361712.png)
![1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5361715.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxobutan-2-ol](/img/structure/B5361737.png)

![1-isobutyl-5-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5361757.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361767.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5361772.png)
![N-methyl-2-oxo-2-[rel-(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethanamine dihydrochloride](/img/structure/B5361779.png)